molecular formula C17H25N3O B024110 CAY10434

CAY10434

Cat. No.: B024110
M. Wt: 287.4 g/mol
InChI Key: FIFQJYUSSPRJIZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CAY10434 primarily targets the 20-HETE synthase CYP4A11 , a member of the cytochrome P450 (CYP450) enzymes . This enzyme plays a crucial role in the metabolism of arachidonic acid, particularly in the vasculature and kidneys .

Mode of Action

This compound interacts with its target, CYP4A11, by inhibiting its function . It exhibits an IC50 value of 8.8 nM when tested in human renal microsomes . This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes it controls.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid metabolism pathway . By inhibiting CYP4A11, this compound reduces the synthesis of 20-HETE, an important metabolite of arachidonic acid . This can lead to downstream effects on various physiological processes, including vascular function.

Pharmacokinetics

For instance, it is soluble in ethanol, DMSO, and DMF . These properties can influence the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The inhibition of CYP4A11 by this compound leads to a decrease in the production of 20-HETE . This can have various molecular and cellular effects, depending on the specific physiological context. For example, it has been reported that this compound can improve the contractile response to angiotensin II .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and composition of the surrounding medium . Additionally, factors such as temperature and light exposure could potentially impact the compound’s stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10434 involves several steps, starting with the preparation of the core structure, which includes an imidazole ring and a phenoxy group. The key steps in the synthesis are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CAY10434 primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities .

Scientific Research Applications

CAY10434 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10434 is unique due to its high selectivity for cytochrome P450 4A11, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its high potency and selectivity distinguish it from other inhibitors, providing more precise insights into the enzyme’s functions .

Properties

IUPAC Name

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQJYUSSPRJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.